2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide
Description
The compound 2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide (hereafter referred to as the target compound) is an acetamide derivative featuring a (4-chlorophenyl)methylamino group at the α-position and a 2,4-difluorophenyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₁₃ClF₂N₂O, with a molecular weight of 314.73 g/mol. The compound’s structure combines halogenated aromatic rings, which are common in pharmacologically active molecules due to their electronic and steric effects on target binding .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O/c16-11-3-1-10(2-4-11)8-19-9-15(21)20-14-6-5-12(17)7-13(14)18/h1-7,19H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUKDVVDLGCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-{[(4-chlorophenyl)methyl]amino}-N-(2,4-difluorophenyl)acetamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients.
Biological Activity
2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide, also known by its CAS number 329079-53-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, molecular docking studies, antimicrobial and anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃ClF₂N₂O
- Molecular Weight : 310.73 g/mol
- CAS Number : 329079-53-0
The compound features a chlorophenyl group and a difluorophenyl moiety, which are significant for its biological activity.
Synthesis and Characterization
The synthesis of 2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide involves various chemical reactions that allow for the introduction of functional groups crucial for its activity. Characterization techniques such as NMR and mass spectrometry confirm the molecular structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of acetamide with similar structures have shown significant antimicrobial activity against various pathogens. The tube dilution technique was employed to assess the effectiveness compared to standard drugs like ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Comparison Standard |
|---|---|---|
| Compound 3 | Significant | Ciprofloxacin |
| Compound 8 | Comparable | Fluconazole |
Anticancer Activity
The anticancer potential of the compound has also been explored through MTT assays. Compounds with similar structures demonstrated varying degrees of cytotoxicity against cancer cell lines.
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| Compound 5 | 15.3 | 5-Fluorouracil (10.5) |
| Compound 12 | 20.1 | Tomudex (18.7) |
The presence of halogens in specific positions on the phenyl rings has been linked to enhanced anticancer activity .
Molecular Docking Studies
Molecular docking studies using software like Schrodinger have provided insights into how these compounds interact with biological targets. The docking scores indicate strong binding affinities to receptors involved in cancer cell proliferation.
Structure-Activity Relationships (SAR)
The modifications in the chemical structure significantly affect the biological activity of 2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide. Key findings include:
- Halogen Substitution : The introduction of halogens at specific positions enhances both antimicrobial and anticancer activities.
- Functional Group Variations : Alterations in the acetamide group influence the binding affinity and efficacy against cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives with a similar backbone exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could further enhance efficacy.
- Anticancer Mechanism : Research indicated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substitution Patterns
The target compound’s structural relatives differ primarily in halogenation patterns and side-chain modifications. Key examples include:
a) 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide ()
- Substituents : A 4-chlorophenyl group at the α-position and a 3,4-difluorophenyl group on the amide nitrogen.
- Structural Features : The dihedral angle between the aromatic rings is 65.2°, influencing molecular packing via N–H···O hydrogen bonds and C–H···F interactions.
b) 2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide ()
- Substituents : A 2-fluorophenyl group instead of 2,4-difluorophenyl.
- Key Difference : Reduced fluorine substitution may lower electronegativity and alter solubility or binding affinity compared to the target compound.
c) N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide ()
- Substituents : A 2,6-dichlorophenyl group at the α-position.
d) 2-(3-Chlorophenyl)-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide ()
- Substituents : A thiadiazole ring with a trifluoromethyl group.
- Biological Activity : Demonstrated potent cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 8.1 μM) via caspase activation, highlighting the role of chlorophenyl groups in apoptosis induction .
a) Anticancer Potential
- Target Compound: No direct data available, but analogues like 2-(3-chlorophenyl)-N-(5-trifluoromethyl-thiadiazol)acetamide () show that chloroaromatic groups enhance cytotoxicity. The target’s 2,4-difluorophenyl group may improve metabolic stability compared to mono-fluorinated derivatives .
- Comparison with Thiadiazoles : Thiadiazole-containing analogues (e.g., compounds 25 and 26 in ) exhibit stronger caspase activation than simple acetamides, suggesting that heterocyclic substituents may enhance bioactivity .
b) Auxin-like Activity
- WH7 Analogues (): The auxin mimic 2-(4-chloro-2-methylphenoxy)-N-(1,2,4-triazol-3-yl)acetamide (WH7) shares a chlorophenyl-acetamide backbone. SAR studies indicate that halogen position (e.g., 4-Cl vs. 2-Cl) and substituent bulk critically affect root growth inhibition and gene expression induction .
Physicochemical Properties
a) Crystallography and Hydrogen Bonding
- Target Compound : Likely exhibits intramolecular hydrogen bonding (e.g., N–H···O) similar to 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide , which forms infinite chains along the [100] axis . Such interactions influence solubility and crystal packing.
- Solubility Trends: Fluorine atoms generally increase lipid solubility, suggesting the target compound may have better membrane permeability than non-fluorinated analogues like 2-azido-N-(4-fluorophenyl)acetamide ().
Data Tables
Research Findings and Implications
- Anticancer Applications : Chlorophenyl and fluorophenyl groups are recurrent in cytotoxic agents (). The target compound’s fluorine atoms may enhance bioavailability compared to dichlorinated analogues.
- Synthetic Flexibility : Carbodiimide-mediated coupling () allows for modular synthesis, enabling rapid generation of derivatives for SAR optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
